molecular formula C13H13NO B1224429 1-(2,4-Dimethylquinolin-3-yl)ethanone CAS No. 14428-41-2

1-(2,4-Dimethylquinolin-3-yl)ethanone

Cat. No.: B1224429
CAS No.: 14428-41-2
M. Wt: 199.25 g/mol
InChI Key: HCAMYKCBRHBKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylquinolin-3-yl)ethanone is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula C13H13NO, is characterized by a quinoline ring substituted with two methyl groups at positions 2 and 4, and an ethanone group at position 3.

Scientific Research Applications

1-(2,4-Dimethylquinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Medicine: This compound is studied for its potential therapeutic properties, including its use in the treatment of infectious diseases and cancer.

    Industry: Quinoline derivatives are used in the production of dyes, pigments, and other materials.

Chemical Reactions Analysis

1-(2,4-Dimethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions to introduce other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens. Major products formed from these reactions include substituted quinolines and quinoline alcohols .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can interact with enzymes, receptors, and DNA, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, they can interact with DNA to induce apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2,4-Dimethylquinolin-3-yl)ethanone can be compared with other similar quinoline derivatives, such as:

    2-Methylquinoline: Lacks the ethanone group and has different biological activities.

    4-Methylquinoline: Similar to 2-methylquinoline but with the methyl group at position 4.

    3-Ethylquinoline: Has an ethyl group instead of an ethanone group at position 3.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2,4-dimethylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAMYKCBRHBKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368931
Record name 1-(2,4-dimethylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14428-41-2
Record name 1-(2,4-dimethylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylquinolin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylquinolin-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethylquinolin-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethylquinolin-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dimethylquinolin-3-yl)ethanone
Reactant of Route 6
1-(2,4-Dimethylquinolin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.